[1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
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Overview
Description
[1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated benzyl halides.
Methylation: The piperidine nitrogen can be methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-benzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
[1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Research: The compound can be used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-benzyl group enhances its binding affinity and selectivity towards these targets . The piperidine ring plays a crucial role in the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure used in many pharmaceuticals.
Fluorobenzene: A simple aromatic compound with a fluorine substituent.
Methylamine: A primary amine used in various chemical syntheses.
Uniqueness
[1-(2-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is unique due to the combination of the piperidine ring, fluoro-benzyl group, and methylamine moiety. This combination imparts specific pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-15-12-6-8-16(9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNVHNUUIUVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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